Cas no 77232-27-0 (4-chloro-2-methyl-6-(p-tolyl)pyrimidine)

4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is a versatile pyrimidine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its chloromethyl and tolyl substituents enhance reactivity, making it valuable for cross-coupling reactions and heterocyclic modifications. The compound exhibits stability under standard conditions, ensuring reliable performance in synthetic applications.
4-chloro-2-methyl-6-(p-tolyl)pyrimidine structure
77232-27-0 structure
Product name:4-chloro-2-methyl-6-(p-tolyl)pyrimidine
CAS No:77232-27-0
MF:C12H11N2Cl
MW:218.682
CID:3522669
PubChem ID:12703711

4-chloro-2-methyl-6-(p-tolyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • PYRIMIDINE, 4-CHLORO-2-METHYL-6-(4-METHYLPHENYL)-
    • 4-chloro-2-methyl-6-(p-tolyl)pyrimidine
    • 4-chloro-2-methyl-6-(4-methylphenyl)pyrimidine
    • F1967-4231
    • ZYGKYEHQWWILSF-UHFFFAOYSA-N
    • AKOS014987030
    • 77232-27-0
    • SCHEMBL4748830
    • Inchi: InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
    • InChI Key: ZYGKYEHQWWILSF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 218.0610761Da
  • Monoisotopic Mass: 218.0610761Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • XLogP3: 3.6

4-chloro-2-methyl-6-(p-tolyl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C251571-100mg
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0
100mg
$ 95.00 2022-04-01
Life Chemicals
F1967-4231-5g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-4231-2.5g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0 95%+
2.5g
$670.0 2023-09-06
TRC
C251571-1g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0
1g
$ 475.00 2022-04-01
Life Chemicals
F1967-4231-0.25g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-4231-1g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0 95%+
1g
$335.0 2023-09-06
TRC
C251571-500mg
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0
500mg
$ 320.00 2022-04-01
Life Chemicals
F1967-4231-10g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-4231-0.5g
4-chloro-2-methyl-6-(p-tolyl)pyrimidine
77232-27-0 95%+
0.5g
$318.0 2023-09-06

4-chloro-2-methyl-6-(p-tolyl)pyrimidine Related Literature

Additional information on 4-chloro-2-methyl-6-(p-tolyl)pyrimidine

Introduction to 4-chloro-2-methyl-6-(p-tolyl)pyrimidine (CAS No. 77232-27-0)

4-chloro-2-methyl-6-(p-tolyl)pyrimidine, with the chemical formula C₁₁H₁₁ClN₂, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic compound belongs to the pyrimidine class, which is widely recognized for its diverse biological activities and applications. The presence of a chloro substituent at the 4-position, a methyl group at the 2-position, and a p-tolyl group at the 6-position enhances its reactivity and utility in synthetic chemistry. This introduction delves into the properties, synthesis, applications, and recent research developments associated with this compound.

The CAS number 77232-27-0 uniquely identifies this compound in scientific literature and databases. It serves as a crucial reference point for researchers and chemists working in related fields. The molecular structure of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine features a pyrimidine ring system substituted with chloro, methyl, and p-tolyl groups. This arrangement contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

In terms of physicochemical properties, 4-chloro-2-methyl-6-(p-tolyl)pyrimidine typically appears as a crystalline solid with a specific melting point and solubility profile. These properties are influenced by the electronic and steric effects of the substituents attached to the pyrimidine core. Understanding these properties is essential for optimizing its use in different applications, such as drug formulation and agrochemical development.

The synthesis of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine involves multi-step organic reactions that often start from readily available precursors. One common approach involves the condensation of malononitrile with p-tolylacetic acid derivatives followed by chlorination and methylation steps. Advanced synthetic methodologies have been explored to improve yield and purity, including catalytic processes and green chemistry principles. These advancements reflect the ongoing efforts to enhance the efficiency and sustainability of chemical synthesis.

One of the most notable applications of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine is in pharmaceutical research. Pyrimidine derivatives are known for their biological activity, particularly in inhibiting enzymes and receptors involved in disease pathways. This compound has been investigated as a precursor or intermediate in the development of drugs targeting various conditions, including cancer and infectious diseases. Its structural features make it a promising candidate for further medicinal chemistry exploration.

In recent years, significant research breakthroughs have highlighted the potential of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine in innovative therapeutic strategies. For instance, studies have demonstrated its role in developing kinase inhibitors, which are crucial for treating cancers by blocking abnormal cell signaling pathways. Additionally, modifications to its structure have led to compounds with enhanced efficacy and reduced side effects. These findings underscore the importance of continued research in this area.

The agrochemical industry also benefits from the use of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine. Pyrimidine-based compounds are widely employed as herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. This compound has been explored as an intermediate in synthesizing novel agrochemicals that offer improved crop protection while minimizing environmental impact. Such developments are vital for addressing global food security challenges.

Safety considerations are paramount when handling 4-chloro-2-methyl-6-(p-tolyl)pyrimidine. While it is not classified as a hazardous substance under standard regulatory guidelines, appropriate precautions should be taken to ensure safe handling practices. These include using personal protective equipment (PPE), working in well-ventilated areas, and following established laboratory protocols. By adhering to these measures, researchers can mitigate potential risks associated with chemical exposure.

The future prospects for 4-chloro-2-methyl-6-(p-tolyl)pyrimidine are promising, given its diverse applications and ongoing research efforts. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with tailored properties. Furthermore, collaborations between academia and industry will likely drive innovation in pharmaceuticals and agrochemicals using this compound as a key building block.

In conclusion, 4-chloro-2-methyl-6-(p-tolyl)pyrimidine (CAS No. 77232-27-0) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structure enables diverse applications, from drug development to crop protection solutions. The latest research highlights its role in addressing critical health challenges through innovative chemical synthesis and medicinal chemistry approaches. As scientific understanding continues to evolve, this compound will remain a valuable asset in advancing chemical research and industrial applications.

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